An In-depth Technical Guide to 2-Chlorothiazole-5-thiol: Properties, Structure, and Inferred Characteristics
An In-depth Technical Guide to 2-Chlorothiazole-5-thiol: Properties, Structure, and Inferred Characteristics
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical properties and structure of 2-Chlorothiazole-5-thiol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a combination of known information for closely related analogues and inferred properties based on established chemical principles. This guide aims to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Identification
The fundamental structure of 2-Chlorothiazole-5-thiol consists of a five-membered thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms. A chlorine atom is substituted at the 2-position, and a thiol (-SH) group is at the 5-position.
| Identifier | Value |
| IUPAC Name | 2-chloro-1,3-thiazole-5-thiol |
| Molecular Formula | C₃H₂ClNS₂ |
| SMILES | C1=C(SC(=N1)Cl)S |
| InChI | InChI=1S/C3H2ClNS2/c4-3-5-1-2(7)6-3/h1,7H |
| InChIKey | (Not available) |
Physicochemical Properties (Inferred and from Analogues)
| Property | 2-Chlorothiazole[1][2] | 2-Chlorothiazole-5-carboxylic acid[3] | 2-Chlorothiazole-5-thiol (Inferred) |
| Molecular Weight | 119.57 g/mol [1] | 163.58 g/mol [3] | ~151.63 g/mol |
| Melting Point | 85 °C[2] | 164.8-165.0 °C | Likely a solid at room temperature with a melting point between that of the two analogues. |
| Boiling Point | 145 °C[2] | 370.2 °C at 760 mmHg | Expected to have a boiling point higher than 2-chlorothiazole due to the thiol group's ability to form hydrogen bonds. |
| Solubility | Soluble in ether[2] | (Not specified) | Expected to be soluble in polar organic solvents. |
| Physical Form | Clear liquid[2] | Solid | Likely a solid. |
Synthesis and Reactivity
A definitive, published experimental protocol for the synthesis of 2-Chlorothiazole-5-thiol was not identified. However, a plausible synthetic route can be proposed based on established thiazole chemistry.
Proposed Synthetic Pathway
A potential method for the synthesis of 2-Chlorothiazole-5-thiol could involve the diazotization of 2-amino-5-chlorothiazole, followed by a Sandmeyer-type reaction with a sulfur nucleophile.
Caption: Proposed synthesis of 2-Chlorothiazole-5-thiol.
Reactivity Profile
The reactivity of 2-Chlorothiazole-5-thiol is dictated by the electrophilic nature of the chlorinated thiazole ring and the nucleophilic character of the thiol group.
-
Thiol Group Reactivity : The thiol group is expected to be acidic and can be deprotonated to form a thiolate. This thiolate would be a potent nucleophile, readily participating in alkylation, acylation, and Michael addition reactions. It is also susceptible to oxidation, which can lead to the formation of disulfides.
-
Thiazole Ring Reactivity : The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, although this may require forcing conditions depending on the nucleophile. The reactivity of halogens on the thiazole ring is known to be position-dependent. For instance, with some nucleophiles, the reactivity order is 5-chloro > 2-chloro > 4-chloro, while for others it is 2-chloro > 4-chloro > 5-chloro[2].
Logical Relationship of 2-Chlorothiazole-5-thiol and its Analogues
The following diagram illustrates the structural and potential synthetic relationships between 2-Chlorothiazole-5-thiol and its more documented analogues.
Caption: Relationship between 2-Chlorothiazole-5-thiol and its analogues.
Safety and Handling
Specific safety data for 2-Chlorothiazole-5-thiol is not available. However, based on the data for related compounds such as 2-Chloro-5-(chloromethyl)thiazole, caution should be exercised. Related compounds are classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage[4][5]. It is reasonable to assume that 2-Chlorothiazole-5-thiol may exhibit similar hazardous properties. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are strongly recommended when handling this or any related chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
While direct experimental data on 2-Chlorothiazole-5-thiol is scarce, this guide provides a comprehensive overview based on the known properties of its close chemical analogues. The inferred properties and proposed synthetic pathway offer a solid foundation for researchers interested in exploring the chemistry and potential applications of this compound. Further experimental investigation is necessary to fully elucidate its chemical behavior and biological activity.
References
- 1. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorothiazole | 3034-52-4 [chemicalbook.com]
- 3. 2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
